![molecular formula C25H18N2O2 B4135234 N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide](/img/structure/B4135234.png)
N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide
Overview
Description
N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide, also known as NPOX, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. NPOX has shown potential in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide is not fully understood. However, it is believed to interact with various cellular targets, including DNA, enzymes, and receptors. N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of enzymes involved in inflammation and bacterial growth.
Biochemical and Physiological Effects:
N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide can induce oxidative stress and DNA damage in cancer cells. It has also been reported to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. In animal studies, N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide has been found to reduce tumor growth and inflammation. It has also been reported to improve cognitive function and reduce anxiety-like behavior.
Advantages and Limitations for Lab Experiments
N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide has also shown low toxicity in vitro and in vivo, making it a promising candidate for further research. However, the main limitation of N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide is its low solubility in water, which can hinder its use in certain applications.
Future Directions
There are several future directions for the research of N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide. In medicinal chemistry, further studies are required to understand the mechanism of action and optimize the structure-activity relationship of N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide. In material science, N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide can be used as a building block for the synthesis of various fluorescent materials with potential applications in bioimaging and sensing. In organic synthesis, N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide can be used as a catalyst for the synthesis of various compounds with potential applications in drug discovery and material science. Overall, N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide has shown great potential in various fields of scientific research and is a promising candidate for further investigation.
Scientific Research Applications
N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide has shown potential in various fields of scientific research. In medicinal chemistry, it has been reported to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been reported to reduce the production of pro-inflammatory cytokines in vitro. In material science, N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide has been used as a building block for the synthesis of various fluorescent materials. In organic synthesis, N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide has been used as a catalyst for various reactions, including Suzuki coupling and Heck reaction.
properties
IUPAC Name |
N-(3-benzo[e][1,3]benzoxazol-2-ylphenyl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2/c28-23(15-17-7-2-1-3-8-17)26-20-11-6-10-19(16-20)25-27-24-21-12-5-4-9-18(21)13-14-22(24)29-25/h1-14,16H,15H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJRPNKHFRHGKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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